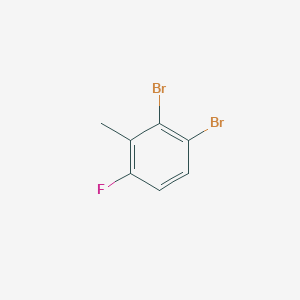

1,2-Dibromo-4-fluoro-3-methylbenzene

描述

属性

分子式 |

C7H5Br2F |

|---|---|

分子量 |

267.92 g/mol |

IUPAC 名称 |

1,2-dibromo-4-fluoro-3-methylbenzene |

InChI |

InChI=1S/C7H5Br2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |

InChI 键 |

LAHTUYCUTOSCSN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1Br)Br)F |

产品来源 |

United States |

准备方法

General Synthetic Approaches

Electrophilic Aromatic Substitution

The most common approach for preparing dibromo-fluoromethylbenzene derivatives involves electrophilic aromatic substitution reactions, particularly bromination. This method typically starts with an appropriate fluoromethylbenzene precursor and introduces bromine atoms through controlled bromination reactions.

The general mechanism involves:

- Activation of bromine by a catalyst to generate an electrophilic bromine species

- Attack of the electrophile by the π-electrons of the aromatic ring

- Formation of an arenium ion intermediate

- Deprotonation to restore aromaticity

Starting Materials Selection

The synthesis of 1,2-Dibromo-4-fluoro-3-methylbenzene can be approached from different starting materials:

| Starting Material | Advantages | Disadvantages |

|---|---|---|

| 4-Fluoro-3-methylbenzene | Direct dibromination possible | Regioselectivity challenges |

| 2-Bromo-4-fluoro-3-methylbenzene | Better regiocontrol | Requires additional synthetic steps |

| 3-Methyl-4-fluoroaniline | Versatile for diazotization approaches | Multiple steps required |

Specific Preparation Methods

Direct Bromination Method

The most straightforward approach involves direct bromination of 4-fluoro-3-methylbenzene using molecular bromine in the presence of appropriate catalysts.

Reaction Scheme:

4-Fluoro-3-methylbenzene + 2Br₂ → this compound + 2HBr

Experimental Protocol:

- In a reaction flask equipped with a stirrer, condenser, and thermometer, place 4-fluoro-3-methylbenzene (1.0 eq) and an appropriate solvent.

- Add a catalyst (e.g., iron(III) bromide, aluminum bromide, or zinc bromide, 0.1-0.3 eq).

- Cool the mixture to 0-10°C.

- Add bromine (2.1-2.2 eq) dropwise over 1-2 hours, maintaining the temperature below 15°C.

- After complete addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

- Monitor the reaction progress by HPLC or GC.

- Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

- Extract the product with an appropriate organic solvent (e.g., dichloromethane).

- Wash, dry, and concentrate the organic phase.

- Purify by distillation or recrystallization.

Selective Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) offers better regioselectivity for bromination compared to molecular bromine and is often preferred for laboratory-scale preparations.

Reaction Conditions:

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 0-75°C | 25-55°C |

| Solvent | Dichloroethane, dichloromethane, acetonitrile | Dichloroethane |

| Catalyst | Trifluoroacetic acid, H₂SO₄, FeCl₃ | Trifluoromethanesulfonic acid |

| NBS:Substrate ratio | 2.0-2.4:1 | 2.2:1 |

| Reaction time | 5-48 hours | 5-7 hours |

Protocol Example:

Based on adaptations from similar compounds:

- Charge 15 g of 4-fluoro-3-methylbenzene and 105 g of dichloroethane into a reaction flask.

- Add 1.5 g of trifluoromethanesulfonic acid while stirring.

- Cool to 0°C and slowly add 47.4 g NBS (2.2 eq) in portions over 1.5 hours.

- After addition is complete, stir at room temperature for 2 hours.

- Heat to 55°C and continue reaction for 3 hours.

- Monitor reaction progress by HPLC.

- Cool to room temperature, add 100 g of water, and stir for 30 minutes.

- Separate the organic phase and wash with saturated sodium bicarbonate and brine.

- Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

- Purify by recrystallization from isopropanol and n-heptane.

Diazotization-Sandmeyer Approach

An alternative synthesis route involves a diazotization-Sandmeyer sequence starting from an appropriate amino-fluoromethylbenzene derivative.

Multi-step Approach:

- Bromination of 4-fluoro-3-methylaniline to obtain the mono-brominated intermediate

- Diazotization with sodium nitrite in acidic conditions

- Sandmeyer reaction with copper(I) bromide to introduce the second bromine atom

This approach offers better control over the position of bromination but requires multiple steps.

Optimization of Reaction Conditions

Effect of Catalysts

Various catalysts have been investigated for bromination reactions of fluoromethylbenzenes:

| Catalyst | Effectiveness | Selectivity | Side Reactions |

|---|---|---|---|

| FeBr₃ | High | Moderate | Low |

| AlBr₃ | High | Moderate | Moderate |

| ZnBr₂ | Moderate | High | Low |

| I₂ (catalytic) | Moderate | High | Very low |

| Trifluoromethanesulfonic acid | High | High | Low |

Iron(III) bromide is particularly effective for activating bromine while maintaining good regioselectivity.

Temperature Control

Temperature is a critical parameter that affects both the rate and selectivity of bromination:

- At lower temperatures (0-10°C): Higher selectivity but slower reaction rate

- At moderate temperatures (25-45°C): Good balance between rate and selectivity

- At higher temperatures (55-75°C): Faster reaction but increased risk of side products

For optimal results, the initial bromination is typically conducted at lower temperatures (0-10°C), followed by warming to 25-45°C to complete the reaction.

Solvent Selection

The choice of solvent significantly impacts reaction outcome:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Dichloroethane | Good solubility, moderate bp | Toxicity concerns |

| Dichloromethane | Excellent solubility, easy handling | Low boiling point |

| Acetonitrile | Polar, good for catalyst activation | Higher cost |

| Concentrated H₂SO₄ | Acts as catalyst and solvent | Challenging workup |

| Acetic acid | Good solubility, moderate reactivity | Corrosion issues |

For laboratory-scale preparations, dichloroethane or dichloromethane are often preferred, while industrial processes may utilize acetic acid or concentrated sulfuric acid as reaction media.

Purification Techniques

Recrystallization

This compound can be purified by recrystallization from appropriate solvent systems:

- Isopropanol/n-heptane mixture

- Ethyl acetate/petroleum ether

- Methanol/water

The choice depends on the specific impurity profile of the crude product.

Distillation

For larger scale production, distillation under reduced pressure is an effective purification method:

| Compound | Boiling Point (°C) | Pressure (mmHg) |

|---|---|---|

| This compound | Estimated 130-140 | 5 |

| 4-Fluoro-3-methylbenzene (starting material) | 115-116 | 760 |

| Mono-brominated intermediates | 175-195 | 760 |

Careful fractional distillation allows separation of the desired product from mono-brominated byproducts and unreacted starting materials.

Characterization Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Physical State | Colorless to pale yellow liquid or crystalline solid |

| Density | Estimated 1.8-2.0 g/cm³ |

| Melting Point | Estimated 40-50°C |

Spectroscopic Data

Expected spectroscopic data for this compound based on similar compounds:

¹H NMR (CDCl₃, 500 MHz):

- δ 7.40-7.50 (m, 1H, aromatic H)

- δ 7.10-7.20 (d, J = 10.0 Hz, 1H, aromatic H)

- δ 2.35-2.45 (s, 3H, CH₃)

¹³C NMR (CDCl₃, 125 MHz):

- δ 158-160 (d, JC-F = 245-250 Hz, C-F)

- δ 135-137 (C-CH₃)

- δ 131-133 (aromatic CH)

- δ 124-126 (aromatic CH)

- δ 122-124 (C-Br)

- δ 120-122 (C-Br)

- δ 21-23 (CH₃)

GC-MS:

- m/z 268/270/272 [M]⁺ (1:2:1 ratio, characteristic of dibromo compounds)

- m/z 189/191 [M-Br]⁺

- m/z 110 [M-2Br]⁺

Industrial Scale Considerations

Scale-up Challenges

When scaling up the preparation of this compound, several factors must be considered:

- Heat management: Bromination is exothermic and requires efficient cooling systems

- Bromine handling: Specialized equipment for safe handling of bromine on large scale

- Waste treatment: Management of hydrogen bromide byproduct and spent acids

- Materials of construction: Corrosion-resistant equipment due to the acidic and corrosive nature of the reaction mixture

Continuous Flow Processing

Recent advances include the development of continuous flow processes for bromination reactions:

- Enhanced safety through reduced bromine inventory

- Improved heat transfer for better temperature control

- Consistent product quality due to more uniform reaction conditions

- Reduced reaction times compared to batch processes

化学反应分析

Types of Reactions

1,2-Dibromo-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.

Reduction: Formation of hydrogenated benzene derivatives.

科学研究应用

1,2-Dibromo-4-fluoro-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of 1,2-Dibromo-4-fluoro-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations. The methyl group can also influence the reactivity and stability of the compound.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 1,2-Dibromo-4-fluoro-3-methylbenzene with structurally related halogenated benzene derivatives, emphasizing substituent effects, physicochemical properties, and safety considerations.

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Physicochemical Properties

Molecular Weight :

- The target compound’s calculated molecular weight (~268 g/mol) is lower than 1,2-Dibromo-4-(trifluoromethyl)benzene (303.9 g/mol) due to the lighter fluorine and methyl substituents .

- 1,4-Dibromo-2,3-difluorobenzene has a molecular weight of ~272 g/mol, reflecting its two bromine and two fluorine atoms .

Boiling/Melting Points :

- While explicit data are unavailable, the -CF₃ group in 1,2-Dibromo-4-(trifluoromethyl)benzene likely increases its boiling point compared to the target compound due to higher molecular weight and polarity .

生物活性

1,2-Dibromo-4-fluoro-3-methylbenzene is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and implications in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C₇H₅Br₂F. Its structure includes:

- Bromine atoms : Two bromine substituents at the 1 and 2 positions.

- Fluorine atom : A fluorine substituent at the 4 position.

- Methyl group : A methyl group at the 3 position.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of halogenated compounds, including this compound. Research indicates that halogenated aromatic compounds can exhibit significant antibacterial activity against various strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.5 μg/mL |

| Escherichia coli | <1.0 μg/mL |

| Pseudomonas aeruginosa | <2.0 μg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in various cancer cell lines. A study demonstrated that this compound exhibits selective cytotoxicity towards human cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, making it a potential lead compound for anticancer drug development.

Study on Antimicrobial Activity

In a recent publication, researchers explored the antimicrobial properties of several halogenated compounds, including this compound. The study found that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on multidrug-resistant strains. The authors concluded that incorporating halogen atoms enhances the antimicrobial potency of aromatic compounds .

Study on Cytotoxicity

Another study focused on the cytotoxic effects of various halogenated benzene derivatives on human cancer cell lines. The results indicated that this compound exhibited promising anticancer activity by promoting apoptosis in HeLa cells through mitochondrial pathways . This suggests potential applications in targeted cancer therapies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1,2-Dibromo-4-fluoro-3-methylbenzene with high purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, leveraging brominating agents (e.g., Br₂/FeBr₃) on a fluorinated toluene precursor. Key parameters include temperature control (0–5°C to minimize polybromination) and stoichiometric excess of bromine. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Characterization should combine GC-MS for purity assessment and ¹H/¹³C NMR to confirm substitution patterns .

Q. How can spectroscopic techniques differentiate this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : Distinct splitting patterns arise from adjacent fluorine (¹⁹F-¹H coupling) and methyl group shielding. For example, the meta-fluorine atom induces a doublet of doublets (~8.1–8.3 ppm) for aromatic protons.

- ¹³C NMR : Fluorine coupling splits carbon signals (e.g., C-F at ~160 ppm, J ~240 Hz).

- MS : Molecular ion clusters (M⁺, M+2, M+4) reflect isotopic abundance of bromine.

Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves ambiguities .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Low-polarity solvents like ethanol/water mixtures (7:3 v/v) or dichloromethane/hexane gradients are effective. Solubility tests at varying temperatures (25–60°C) optimize yield. Avoid protic solvents that may induce hydrolysis of C-Br bonds. Monitor purity via melting point analysis (expected range: 95–98°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group introduces steric hindrance, slowing transmetalation in Suzuki-Miyaura reactions, while fluorine’s electron-withdrawing effect enhances oxidative addition efficiency. Use bulky ligands (e.g., SPhos) and Pd(OAc)₂ catalysts to improve yields. Kinetic studies (monitored via in-situ IR or UV-Vis) reveal rate-limiting steps. Computational modeling (DFT) predicts regioselectivity in nucleophilic aromatic substitutions .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

- Methodological Answer : Perform photolysis studies under UV light (λ = 254 nm) in aqueous/organic media to track debromination and fluoride release via ion chromatography. Aerobic microbial degradation assays (e.g., soil slurry cultures) coupled with LC-HRMS identify metabolites like 4-fluoro-3-methylphenol. Ecotoxicity is assessed using Daphnia magna bioassays (EC₅₀ determination) .

Q. How can computational tools predict novel derivatives of this compound for targeted applications?

- Methodological Answer :

- Retrosynthesis : Databases like Reaxys and Pistachio identify feasible precursors (e.g., 4-fluoro-3-methylanisole as a bromination substrate).

- Property Prediction : QSAR models estimate logP, solubility, and toxicity.

- Reactivity Maps : DFT-based Fukui indices highlight electrophilic/nucleophilic sites for functionalization (e.g., para-fluorine substitution).

Validate predictions with parallel synthesis and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。